molecular formula C11H12ClNO2 B12214357 Methyl 3-(4-chlorophenylamino)but-2-enoate

Methyl 3-(4-chlorophenylamino)but-2-enoate

Cat. No.: B12214357
M. Wt: 225.67 g/mol
InChI Key: QTVDROJFMFMINA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-chlorophenylamino)but-2-enoate is a chemical compound that belongs to the class of β-enaminones. These compounds are known for their versatile applications in organic synthesis and drug development. The presence of the 4-chlorophenylamino group in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenylamino)but-2-enoate typically involves the condensation of a β-ketoester with an amine. One common method is the reaction of methyl acetoacetate with 4-chloroaniline in the presence of a catalyst such as diphenylammonium triflate. This reaction is carried out under mild conditions, often at room temperature, and yields the desired β-enaminone in good to excellent yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Catalysts like diphenylammonium triflate are preferred due to their cost-effectiveness and low corrosiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted enaminones, which are valuable intermediates in the synthesis of various heterocyclic compounds .

Scientific Research Applications

Methyl 3-(4-chlorophenylamino)but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its structure allows it to bind to active sites of enzymes, leading to inhibition or activation of specific reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenylamino)but-2-enoate
  • Methyl 3-(4-fluorophenylamino)but-2-enoate
  • Methyl 3-(4-methylphenylamino)but-2-enoate

Uniqueness

Methyl 3-(4-chlorophenylamino)but-2-enoate is unique due to the presence of the 4-chlorophenylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl (E)-3-(4-chloroanilino)but-2-enoate

InChI

InChI=1S/C11H12ClNO2/c1-8(7-11(14)15-2)13-10-5-3-9(12)4-6-10/h3-7,13H,1-2H3/b8-7+

InChI Key

QTVDROJFMFMINA-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/NC1=CC=C(C=C1)Cl

Canonical SMILES

CC(=CC(=O)OC)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.